molecular formula C8H15NO4S B558340 Boc-L-cysteine CAS No. 20887-95-0

Boc-L-cysteine

Cat. No.: B558340
CAS No.: 20887-95-0
M. Wt: 221.28 g/mol
InChI Key: ATVFTGTXIUDKIZ-YFKPBYRVSA-N
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Description

Boc-L-cysteine, also known as N-tert-butoxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The compound has the molecular formula C8H15NO4S and is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group of L-cysteine .

Mechanism of Action

Target of Action

Boc-L-cysteine, also known as tert-butyloxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine . It is primarily used as a protecting group for cysteine in peptide synthesis . The primary targets of this compound are the amino acids in peptides and proteins that are being synthesized .

Mode of Action

This compound acts by protecting the thiol group in cysteine during peptide synthesis . This protection is necessary to prevent unwanted reactions that could interfere with the correct formation of the peptide. The Boc group can be removed later in the synthesis process to reveal the original cysteine residue .

Biochemical Pathways

The use of this compound is a part of the broader biochemical pathway of peptide synthesis. In this context, it plays a crucial role in the formation of disulfide bonds, which are important for the structure and function of many proteins .

Pharmacokinetics

It’s worth noting that in the context of l-cystine diamides, disulfide exchange has been found to be the main metabolic pathway .

Result of Action

The use of this compound in peptide synthesis results in the correct formation of peptides with the desired sequence and structure. By protecting the cysteine residues, it helps ensure that disulfide bonds form in the correct locations, which is crucial for the biological activity of many peptides and proteins .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including factors like temperature, pH, and the presence of other reagents . It has been used successfully in various experimental studies, such as the study of the biosynthesis of certain flavor precursors in wines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-cysteine can be synthesized through the reaction of L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran. The Boc group is introduced to protect the amino group of cysteine, preventing unwanted side reactions during peptide synthesis .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Boc-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group of this compound can be oxidized to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    L-cysteine: The parent amino acid without the Boc protecting group.

    N-acetyl-L-cysteine: Another derivative of cysteine with an acetyl group instead of a Boc group.

    L-cystine: The oxidized dimer form of cysteine, containing a disulfide bond.

Uniqueness of Boc-L-cysteine

This compound is unique due to the presence of the Boc protecting group, which provides selective protection for the amino group. This selective protection is crucial in peptide synthesis, allowing for the controlled formation of peptide bonds without interference from the amino group. Additionally, the Boc group can be easily removed under mild acidic conditions, making it a versatile tool in synthetic chemistry .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVFTGTXIUDKIZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175033
Record name N-tert-Butyloxycarbonylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20887-95-0
Record name N-tert-Butyloxycarbonylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyloxycarbonylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can Boc-L-cysteine be used to direct the coordination mode of metal complexes?

A1: this compound and its derivatives can control how metal complexes bind to ligands. For instance, researchers used S-(pyridin-2-ylmethyl)-Boc-L-cysteine methyl ester to direct the coordination of fac-M(H2O)3(CO)3+ (M = Re, 99mTc) specifically to the N,S,N(Py) mode. [] This selectivity arises from the orthogonal protecting groups on the C-terminus (methyl ester) and N-terminus (Boc), effectively blocking other potential binding sites. []

Q2: What is the role of this compound in synthesizing gold nanoparticle-decorated magnetic nanocomposites?

A2: this compound acts as a linker molecule in synthesizing Fe3O4@Au-Nps nanocomposites. [] The thiol group of this compound interacts with the gold nanoparticles, while its carboxylic acid group interacts with the Fe3O4 core, effectively anchoring the gold nanoparticles onto the magnetic core. []

Q3: Can this compound be used to synthesize polymers, and what are the unique properties of these polymers?

A3: Yes, this compound-derived β-thiolactone undergoes controlled ring-opening polymerization using this compound methyl ester as an initiator. [] The resulting polythioester possesses a reactive thiol end group, enabling further modifications like thiol-ene click reactions. [] Additionally, this polythioester undergoes an intriguing intramolecular S-to-N acyl migration upon Boc deprotection, yielding polycysteine. []

Q4: How does the structure of this compound contribute to its ability to form conjugates with fumonisins?

A4: Fumonisin B1, a mycotoxin, can form conjugates with this compound methyl ester through its two tricarballylic acid side chains. [] While the exact mechanism remains unclear, this suggests that the nucleophilic amino group of this compound methyl ester might react with the carboxylic acid groups of fumonisin B1, forming amide bonds. [] This conjugation ability has significant implications for understanding fumonisin binding in food matrices.

Q5: Are there any studies exploring the spectroscopic properties of this compound and its derivatives?

A5: Yes, the polythioester synthesized from L-cysteine exhibits Cotton effects in the circular dichroism (CD) spectrum between 200 and 300 nm. [] This spectral behavior, while resembling that of α-helix polypeptides, is attributed to the specific spatial arrangement of the thioester and carbamate carbonyl groups within the repeating unit of the polymer. [] This highlights the impact of this compound's structure on the chiroptical properties of its derivatives.

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